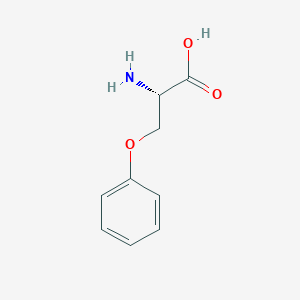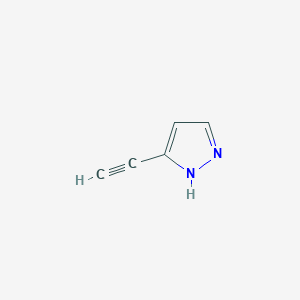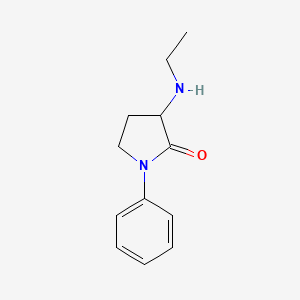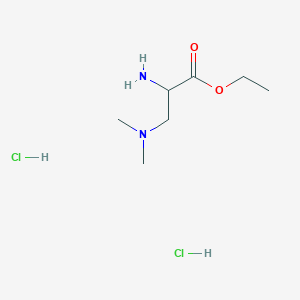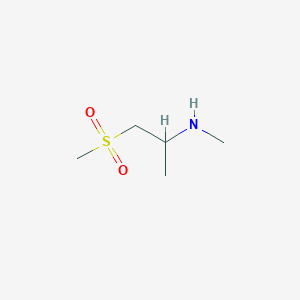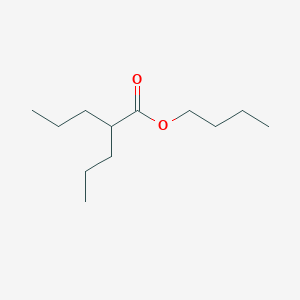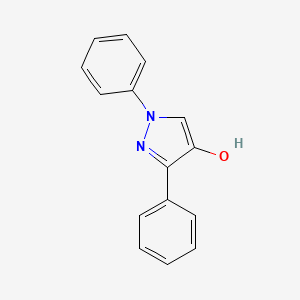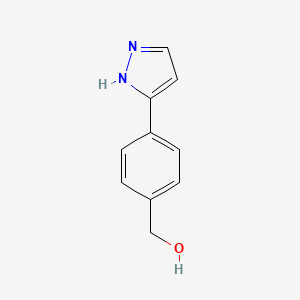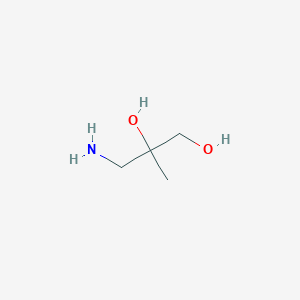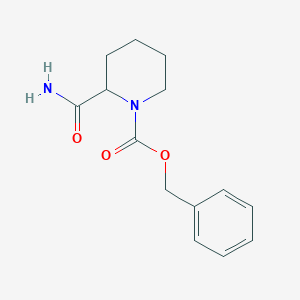
Benzyl 2-carbamoylpiperidine-1-carboxylate
Übersicht
Beschreibung
Benzyl 2-carbamoylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 940868-17-7 . It has a molecular weight of 262.31 and its IUPAC name is benzyl 2-(aminocarbonyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for Benzyl 2-carbamoylpiperidine-1-carboxylate is 1S/C14H18N2O3/c15-13(17)12-8-4-5-9-16(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,15,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 2-carbamoylpiperidine-1-carboxylate include a molecular weight of 262.31 . The compound is stored in a sealed, dry environment at 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Photocarboxylation and Synthesis Applications
Benzyl 2-carbamoylpiperidine-1-carboxylate is involved in innovative synthetic processes such as the photocarboxylation of benzylic C–H bonds. This transformation is achieved under metal-free conditions, employing visible light to mediate the carboxylation of benzylic C–H bonds with CO2, leading to the formation of 2-arylpropionic acids. This method enables the synthesis of several drugs, indicating its utility in pharmaceutical synthesis without the need for sacrificial electron donors or acceptors (Meng et al., 2019).
Catalytic Carboxylation
The direct carboxylation of aryl bromides with carbon dioxide has been facilitated through a palladium-catalyzed method, which stands out by eliminating the necessity for the synthesis of organometallic intermediates. This protocol is notable for its mild conditions and broad functional group tolerance, offering a safer and more versatile approach to synthesizing benzoic acids without employing toxic carbon monoxide (Correa & Martín, 2009).
Cholinesterase Inhibition for Alzheimer’s Research
Benzyl 2-carbamoylpiperidine-1-carboxylate derivatives have been explored for their potential in treating neurological conditions such as Alzheimer's disease. Proline-based carbamates, structurally similar to benzyl 2-carbamoylpiperidine-1-carboxylate, have demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the progression of Alzheimer's. This research highlights the therapeutic potential of these compounds, showing comparable efficacy to existing treatments like rivastigmine in certain cases (Pizova et al., 2017).
Environmental and Food Science Applications
The presence and applications of benzoic acid derivatives, including compounds structurally related to benzyl 2-carbamoylpiperidine-1-carboxylate, are extensively studied in the context of food science and environmental exposure. These compounds are naturally occurring in plants and animals and are also used as preservatives and flavoring agents. Understanding their distribution, metabolism, and potential health impacts is crucial for assessing the safety and regulatory compliance of food and pharmaceutical products (del Olmo et al., 2017).
Eigenschaften
IUPAC Name |
benzyl 2-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-13(17)12-8-4-5-9-16(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMWIWWTWGDVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679448 | |
| Record name | Benzyl 2-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-carbamoylpiperidine-1-carboxylate | |
CAS RN |
940868-17-7 | |
| Record name | Benzyl 2-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



